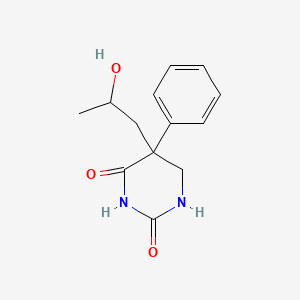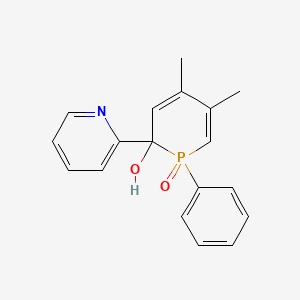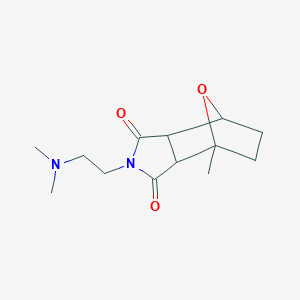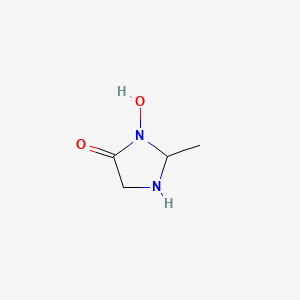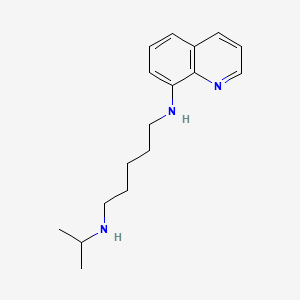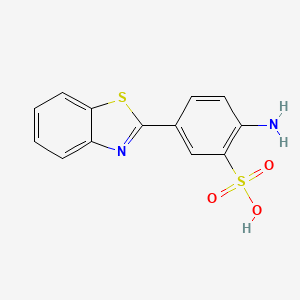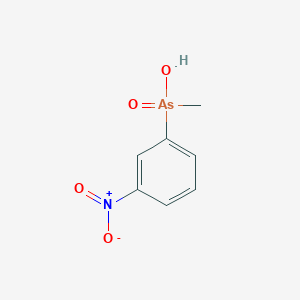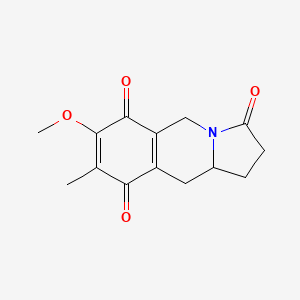
Undecanamide, 11,11'-dithiobis(N-vanillyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Undecanamide, 11,11’-dithiobis(N-vanillyl-) is a chemical compound with the molecular formula C38H60N2O3S2 It is characterized by the presence of two vanillyl groups connected by a dithiobis linkage to an undecanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Undecanamide, 11,11’-dithiobis(N-vanillyl-) typically involves the following steps:
Formation of Vanillyl Amide: The initial step involves the reaction of vanillyl alcohol with an appropriate amine to form vanillyl amide.
Dithiobis Linkage Formation: The vanillyl amide is then reacted with a dithiobis reagent, such as dithiobis(2-nitrobenzoic acid), under controlled conditions to form the dithiobis linkage.
Coupling with Undecanamide: The final step involves the coupling of the dithiobis-vanillyl intermediate with undecanamide using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of Undecanamide, 11,11’-dithiobis(N-vanillyl-) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large volumes of reactants.
Optimized Reaction Conditions: Employing optimized reaction conditions to ensure high yield and purity.
Purification: Implementing purification techniques such as recrystallization and chromatography to obtain the final product.
化学反应分析
Types of Reactions
Undecanamide, 11,11’-dithiobis(N-vanillyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or disulfides.
Substitution: Formation of halogenated derivatives.
科学研究应用
Undecanamide, 11,11’-dithiobis(N-vanillyl-) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Undecanamide, 11,11’-dithiobis(N-vanillyl-) involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including those related to oxidative stress and inflammation.
相似化合物的比较
Similar Compounds
N-vanillyl-octanamide: Known for its antifungal properties and use in agricultural applications.
Capsaicin: A well-known compound with similar vanillyl structure, used for its analgesic and anti-inflammatory effects.
Uniqueness
Undecanamide, 11,11’-dithiobis(N-vanillyl-) is unique due to its dithiobis linkage, which imparts distinct chemical and biological properties compared to other vanillyl derivatives.
属性
CAS 编号 |
102612-99-7 |
|---|---|
分子式 |
C38H60N2O6S2 |
分子量 |
705.0 g/mol |
IUPAC 名称 |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-11-[[11-[(4-hydroxy-3-methoxyphenyl)methylamino]-11-oxoundecyl]disulfanyl]undecanamide |
InChI |
InChI=1S/C38H60N2O6S2/c1-45-35-27-31(21-23-33(35)41)29-39-37(43)19-15-11-7-3-5-9-13-17-25-47-48-26-18-14-10-6-4-8-12-16-20-38(44)40-30-32-22-24-34(42)36(28-32)46-2/h21-24,27-28,41-42H,3-20,25-26,29-30H2,1-2H3,(H,39,43)(H,40,44) |
InChI 键 |
ZQLIHLFWNQYXJE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)CNC(=O)CCCCCCCCCCSSCCCCCCCCCCC(=O)NCC2=CC(=C(C=C2)O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



